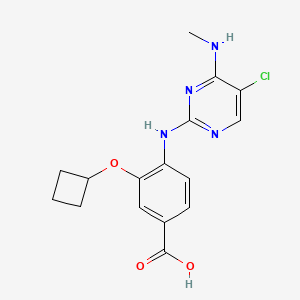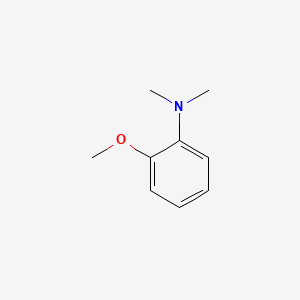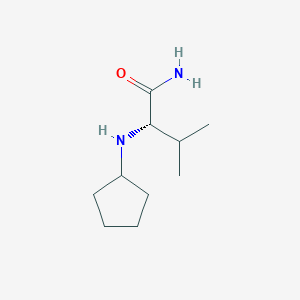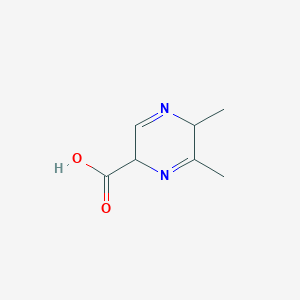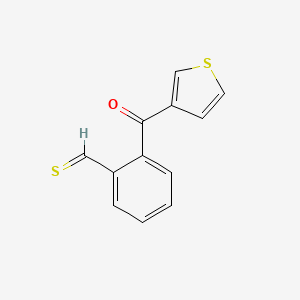
2-(Thiophene-3-carbonyl)thiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Thiophene-3-carbonyl)thiobenzaldehyde is a compound that features a thiophene ring and a benzaldehyde moiety. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its stability and electronic properties. The presence of the thiophene ring in this compound makes it an interesting subject for research in various fields, including organic chemistry, materials science, and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are optimized to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Thiophene-3-carbonyl)thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
2-(Thiophene-3-carbonyl)thiobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 2-(Thiophene-3-carbonyl)thiobenzaldehyde involves its interaction with various molecular targets and pathways. The thiophene ring can interact with biological macromolecules through π-π stacking and hydrogen bonding. The carbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity .
Comparaison Avec Des Composés Similaires
Thiophene: A simpler analog with a single thiophene ring.
Benzaldehyde: A simpler analog with a benzene ring and an aldehyde group.
Thiophene-2-carboxaldehyde: A compound with a thiophene ring and an aldehyde group at the 2-position.
Uniqueness: 2-(Thiophene-3-carbonyl)thiobenzaldehyde is unique due to the presence of both the thiophene ring and the benzaldehyde moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H8OS2 |
|---|---|
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
2-(thiophene-3-carbonyl)thiobenzaldehyde |
InChI |
InChI=1S/C12H8OS2/c13-12(10-5-6-15-8-10)11-4-2-1-3-9(11)7-14/h1-8H |
Clé InChI |
PCIHBEQCJXILCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C=S)C(=O)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


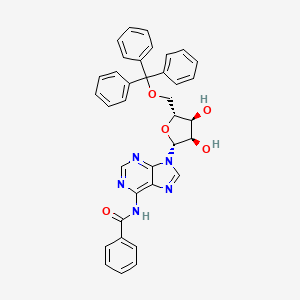
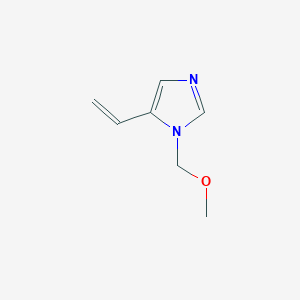
![(6R)-6,7,8,9-Tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B13092826.png)
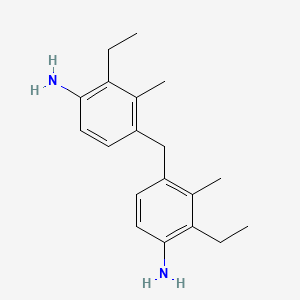
![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1-methyl-](/img/structure/B13092834.png)
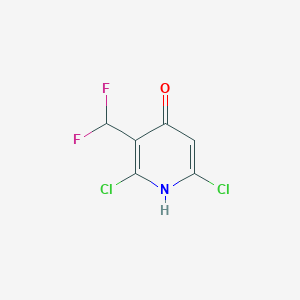
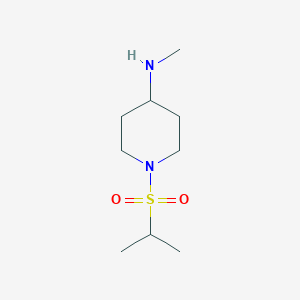

![1'-Benzyl-5-chlorospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13092870.png)
